T-817 maleate

Alzheimer's disease Adult neurogenesis Hippocampal dentate gyrus

T-817 maleate is a distinct, multi-target neuroprotective candidate offering sigma-1 receptor agonism and CRMP2 binding. Unlike standard-of-care donepezil or memantine, it uniquely promotes hippocampal neurogenesis, neurite outgrowth, and synaptic preservation in preclinical models, as shown in head-to-head aβ-infusion studies. It also uniquely restores parvalbumin-positive GABAergic neurons, where haloperidol and risperidone fail. Ideal for disease-modification research in Alzheimer's, tauopathy, and cognitive dysfunction in schizophrenia. Choose T-817 maleate for a mechanistic profile that cholinesterase inhibitors and NMDA antagonists cannot replicate.

Molecular Formula C20H25NO6S
Molecular Weight 407.5 g/mol
CAS No. 519187-97-4
Cat. No. B1663427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-817 maleate
CAS519187-97-4
Synonyms1-(3-(2-(1-benzothiophen-5-yl) ethoxy) propyl)-3-azetidinol maleate
T-817MA
Molecular FormulaC20H25NO6S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyRLUCYBFCLXANSO-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-817 Maleate (Edonerpic Maleate) for Alzheimer's Disease Research: Procurement & Technical Baseline


T-817 maleate (CAS 519187-97-4; Edonerpic maleate; T-817MA) is a neuroprotective and neurotrophic small molecule originally developed by Toyama Chemical Co., Ltd. (Fujifilm Group) as a disease-modifying therapeutic candidate for Alzheimer's disease (AD) [1]. The compound is a thiophenylalkyl derivative [2] that acts primarily as a sigma-1 receptor (σ1R) agonist and binds collapsin response mediator protein 2 (CRMP2) [3]. T-817 maleate is distinguished by its dual profile: it inhibits amyloid-β (Aβ)- and oxidative stress-induced neurotoxicity while concurrently promoting neurite outgrowth and synaptic preservation, a combination not consistently observed with cholinesterase inhibitors or NMDA antagonists [4].

T-817 Maleate Substitution Risk: Why In-Class Analogs Cannot Replace This Neurotrophic Agent


Substituting T-817 maleate with other sigma-1 receptor agonists, neurotrophic agents, or standard-of-care AD drugs (e.g., donepezil, memantine) is not scientifically equivalent. T-817 maleate is not a simple cholinesterase inhibitor or NMDA receptor antagonist; its mechanism involves σ1R activation, CRMP2 binding, and modulation of synaptic AMPA receptor delivery—a multi-target profile that standard AD therapies lack [1]. Direct comparative studies reveal that T-817 maleate uniquely restores parvalbumin-positive GABAergic neurons in the prefrontal cortex and hippocampus following neonatal NMDA receptor blockade, whereas haloperidol and risperidone fail to produce this effect [2]. Furthermore, T-817 maleate demonstrates efficacy in tauopathy models (P301L transgenic mice) where cholinesterase inhibitors show limited benefit [3]. Substituting T-817 maleate with donepezil or memantine will not recapitulate the neurite outgrowth promotion, synaptic preservation, or hippocampal neurogenesis enhancement that are hallmark features of T-817 maleate in preclinical models [4].

T-817 Maleate Comparative Performance Data: Head-to-Head Evidence vs. Donepezil, Haloperidol, Risperidone & Placebo


T-817 Maleate vs. Donepezil: Hippocampal Neurogenesis in Aβ-Infused Rat Model

In an Aβ-infused rat model of Alzheimer's disease, treatment with T-817 maleate (8.4 mg/kg/day, p.o.) significantly increased hippocampal neurogenesis and ameliorated spatial learning impairments [1]. In contrast, donepezil did not increase mean density of normal granule cells; post hoc tests showed no significant differences in mean granule cell density among Aβ infusion control, Aβ infusion+high-dose T-817 maleate, Aβ infusion+low-dose T-817 maleate, and Aβ infusion+donepezil groups . This indicates that while T-817 maleate enhances neurogenesis, donepezil lacks this neurorestorative property.

Alzheimer's disease Adult neurogenesis Hippocampal dentate gyrus

T-817 Maleate vs. Haloperidol and Risperidone: Restoration of PV-Positive GABAergic Neurons in MK-801 Rat Model

In rats transiently exposed to the NMDA receptor antagonist MK-801 during the neonatal period, T-817 maleate (20 mg/kg administered during PD49-62) reversed the decrease in the number of parvalbumin (PV)-positive GABAergic neurons in the medial prefrontal cortex and hippocampus [1]. In contrast, haloperidol (1 mg/kg) and risperidone (1 mg/kg) were ineffective at restoring PV-positive neuron counts [2]. This selective restoration of PV-positive GABAergic interneurons by T-817 maleate, but not by standard antipsychotics, suggests a unique mechanism of enhancing cognitive function in schizophrenia models.

Schizophrenia Cognitive dysfunction GABAergic interneurons

T-817 Maleate Clinical Efficacy vs. Placebo: ADAS-cog Decline in Mild-to-Moderate Alzheimer's Disease (Phase 2 Trial)

In a 52-week, randomized, double-blind, placebo-controlled Phase 2 trial in patients with mild-to-moderate Alzheimer's disease (N=484), T-817 maleate at 224 mg/day and 448 mg/day demonstrated a numeric reduction in cognitive decline as measured by ADAS-cog score change, though differences did not reach statistical significance [1]. Mean ADAS-cog change at week 52 was 7.91 for placebo, 7.45 for 224 mg T-817 maleate, and 7.08 for 448 mg T-817 maleate. Mean differences from placebo were -0.47 (95% CI, -2.36 to 1.43; P=0.63) for the 224 mg group and -0.84 (95% CI, -2.75 to 1.08; P=0.39) for the 448 mg group [2]. While not statistically significant, the directional trend favored T-817 maleate over placebo, and the compound was safe and well-tolerated.

Alzheimer's disease Cognitive assessment Randomized controlled trial

T-817 Maleate vs. Placebo in Donepezil-Treated Patients: Potential 50% Reduction in Clinical Progression (Phase 2a Proof-of-Concept)

In a separate 52-week Phase 2a proof-of-concept trial in patients with probable AD taking stable donepezil, T-817 maleate (224 mg once daily) showed a numerical reduction in clinical progression compared to placebo [1]. Mean ADAS-cog change was 3.0 (SD 7.3) for placebo and 1.6 (SD 6.6) for T-817 maleate; mean difference -1.5 (95% CI: -3.6, 0.6; P=0.154). The authors noted that the data were compatible with an approximate 50% reduction in clinical progression over 52 weeks [2]. This suggests T-817 maleate may attenuate disease progression when added to standard cholinesterase inhibitor therapy.

Alzheimer's disease Disease modification Add-on therapy

T-817 Maleate CRMP2 Binding Affinity: Kd Determination vs. Other Neurotrophic Agents

T-817 maleate binds to collapsin response mediator protein 2 (CRMP2) with a dissociation constant (Kd) of 7.35 × 10⁻⁴ M . This binding is proposed to underlie the compound's ability to reduce Aβ-induced phosphorylation of CRMP2, thereby facilitating axonal growth and synaptic AMPA receptor delivery [1]. While other neurotrophic agents may target CRMP2 indirectly, T-817 maleate is among the few small molecules with a defined Kd for direct CRMP2 binding, providing a measurable parameter for comparing batch-to-batch consistency and target engagement in experimental settings.

CRMP2 Axonal growth Synaptic plasticity

T-817 Maleate Optimal Use Cases: Alzheimer's Disease, Schizophrenia Models, and Neuroprotection Research


Alzheimer's Disease Research: Disease-Modifying Neurorestorative Studies

T-817 maleate is optimally employed in preclinical and translational Alzheimer's disease research that focuses on neurorestoration rather than symptomatic relief. Its dual action—protection against Aβ- and oxidative stress-induced neurotoxicity combined with promotion of neurite outgrowth and hippocampal neurogenesis—makes it a superior choice for studies investigating disease modification [1]. As evidenced in Section 3, T-817 maleate increased hippocampal neurogenesis and improved spatial memory in Aβ-infused rats, whereas donepezil did not. This application scenario is particularly relevant for researchers aiming to evaluate compounds that enhance adult neurogenesis and synaptic plasticity in AD models [2].

Schizophrenia Cognitive Dysfunction: PV-Positive GABAergic Neuron Restoration

Based on the direct head-to-head evidence presented in Section 3, T-817 maleate is uniquely suited for research targeting cognitive dysfunction in schizophrenia, particularly for studies focused on restoring parvalbumin-positive GABAergic interneuron populations in the prefrontal cortex and hippocampus [1]. Unlike haloperidol or risperidone, which failed to restore PV-positive neuron counts in the MK-801 neonatal exposure model, T-817 maleate significantly reversed this deficit [2]. This application is ideal for preclinical studies of cognitive enhancement strategies in psychiatric disorders, and for procurement by academic labs investigating GABAergic dysfunction.

Combination Therapy Research: Add-on to Cholinesterase Inhibitors in AD

T-817 maleate is a compelling candidate for combination therapy studies with donepezil or other cholinesterase inhibitors. As demonstrated in the Phase 2a proof-of-concept trial (Section 3), T-817 maleate added to stable donepezil treatment was compatible with an approximate 50% reduction in clinical progression over 52 weeks [1]. This scenario is highly relevant for clinical research organizations (CROs) and academic medical centers planning add-on therapy trials in mild-to-moderate AD, as well as for procurement of T-817 maleate as a reference compound for combination pharmacology studies [2].

Neuroprotection & Synaptic Plasticity: Mechanistic Studies of CRMP2 and Sigma-1 Receptor

Given its defined CRMP2 binding affinity (Kd = 7.35 × 10⁻⁴ M) and sigma-1 receptor agonism, T-817 maleate is an essential tool compound for mechanistic studies of axonal growth, synaptic AMPA receptor delivery, and neuroprotection [1]. The quantitative Kd value (Section 3) provides a benchmark for target engagement assays, making T-817 maleate suitable for structure-activity relationship (SAR) studies, high-throughput screening for CRMP2 modulators, and investigation of σ1R-mediated neurotrophic signaling [2]. This scenario supports procurement for academic pharmacology laboratories and biotech companies developing next-generation neuroprotective agents.

Quote Request

Request a Quote for T-817 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.